D-Methionine sodium salt
Overview
Description
D-Methionine sodium salt is an optically active form of methionine . It is an amino acid found in mixture products used for nutrient supplementation .
Synthesis Analysis
The synthesis of this compound involves complex biochemical processes. Methionine is an essential amino acid in all animal species. Supplementation of appropriate amounts of methionine and analogues to meet requirements is safe for the target species .
Molecular Structure Analysis
The molecular formula of this compound is C5H10NNaO2S . The molecular weight is 171.20 g/mol .
Chemical Reactions Analysis
Methionine residues in proteins share much of the same job description as cysteine, playing important roles in oxidant defense redox sensing and regulation as well as protein structure . Methionine and cysteine are the two sulfur-containing amino acids that are present in peptides and proteins .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.20 g/mol . It is considered to be a small molecule .
Scientific Research Applications
Amino Acid Metabolism Monitoring
Optimization of PET Studies : D-Methionine, labeled with carbon-11 ([11C]methionine), is utilized in positron emission tomography (PET) to monitor amino acid metabolism in tumors, pancreas, liver, and myocardium. This application is crucial for optimizing scan timing and improving the accuracy of disease monitoring and diagnosis. Studies have standardized [11C]methionine PET scans by determining the optimal timing for scan initiation and evaluating the effects of plasma amino acid concentrations on standardized uptake values (SUVs), enhancing the precision of metabolic studies in various organs (Isohashi et al., 2013).
Ototoxicity Prevention
Protection Against Cisplatin-Induced Hearing Loss : D-Methionine has shown promising results in protecting against cisplatin-induced ototoxicity. An exploratory Phase 2 clinical trial indicated that oral D-Methionine significantly reduced the ototoxic effects of cisplatin, a common chemotherapy drug, highlighting its potential as a protective agent in cancer treatment protocols (Campbell et al., 2021).
Metabolic Pathway Insights
Methionine Metabolism in Traumatic Brain Injury : Research has also explored the changes in methionine metabolism following traumatic brain injury (TBI), revealing alterations in the levels of methionine and its metabolites that could affect cellular functions across multiple organs. This study provides insights into the systemic impact of TBI on essential amino acid metabolism and its implications for pathophysiology (Dash et al., 2016).
Cancer Research Applications
PET Imaging in Multiple Myeloma : The use of [11C]methionine in PET imaging for multiple myeloma patients has been compared with standard [18F]-fluorodeoxyglucose (FDG) PET/CT, demonstrating higher sensitivity in detecting intra- and extramedullary disease. This highlights its potential to improve disease staging and monitoring in multiple myeloma, offering a more accurate assessment of tumor burden and activity (Lapa et al., 2017).
Cardiovascular Risk Assessment
Plasma Methionine and Acute Myocardial Infarction Risk : A study investigating the relationship between plasma methionine levels and the risk of acute myocardial infarction found that lower plasma methionine was associated with increased risk in patients with high levels of atherogenic lipids. This suggests that methionine status could play a role in cardiovascular risk assessment and management (Dhar et al., 2018).
Mechanism of Action
Target of Action
D-Methionine sodium salt primarily targets Methionine aminopeptidase 2 and the Transcriptional regulator, HTH_3 family . Methionine aminopeptidase 2 is an enzyme that plays a crucial role in protein synthesis, while the Transcriptional regulator, HTH_3 family is involved in gene expression regulation .
Mode of Action
It is known to interact with its targets, leading to changes in protein synthesis and gene expression .
Biochemical Pathways
This compound is involved in the methionine cycle , also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular level is the modulation of protein synthesis and gene expression . This can have various downstream effects, depending on the specific proteins and genes involved .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;(2R)-2-amino-4-methylsulfanylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPZTZSVPKCAR-PGMHMLKASA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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